N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide
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Overview
Description
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide is a chemical compound with the molecular formula C5H12N2O3S2 and a molecular weight of 212.29 g/mol It is known for its unique structure, which includes a thiomorpholine ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide typically involves the reaction of thiomorpholine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and methanesulfonamide group are believed to play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide include:
Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.
Methanesulfonamide derivatives: Compounds with the methanesulfonamide group but different ring structures.
Uniqueness
What sets this compound apart is its unique combination of the thiomorpholine ring and methanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2649073-75-4 |
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Molecular Formula |
C5H12N2O3S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
N-(1-oxo-1,4-thiazinan-1-ylidene)methanesulfonamide |
InChI |
InChI=1S/C5H12N2O3S2/c1-11(8,9)7-12(10)4-2-6-3-5-12/h6H,2-5H2,1H3 |
InChI Key |
PKBUJNOUVXQQOH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=S1(=O)CCNCC1 |
Purity |
95 |
Origin of Product |
United States |
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